molecular formula C17H19NO2 B11806632 (4-(Pentyloxy)phenyl)(pyridin-3-yl)methanone

(4-(Pentyloxy)phenyl)(pyridin-3-yl)methanone

Cat. No.: B11806632
M. Wt: 269.34 g/mol
InChI Key: MFYGTCBXPQWAIN-UHFFFAOYSA-N
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Description

(4-(Pentyloxy)phenyl)(pyridin-3-yl)methanone is an organic compound that features a phenyl ring substituted with a pentyloxy group and a pyridinyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pentyloxy)phenyl)(pyridin-3-yl)methanone typically involves the reaction of 4-(pentyloxy)benzaldehyde with pyridine-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and a dehydrating agent like thionyl chloride. The mixture is refluxed in an appropriate solvent, such as toluene, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-(Pentyloxy)phenyl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(4-(Pentyloxy)phenyl)(pyridin-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(Pentyloxy)phenyl)(pyridin-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Methoxy)phenyl)(pyridin-3-yl)methanone
  • (4-(Ethoxy)phenyl)(pyridin-3-yl)methanone
  • (4-(Butoxy)phenyl)(pyridin-3-yl)methanone

Uniqueness

(4-(Pentyloxy)phenyl)(pyridin-3-yl)methanone is unique due to the presence of the pentyloxy group, which can influence its solubility, reactivity, and biological activity. The length of the alkoxy chain can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

(4-pentoxyphenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C17H19NO2/c1-2-3-4-12-20-16-9-7-14(8-10-16)17(19)15-6-5-11-18-13-15/h5-11,13H,2-4,12H2,1H3

InChI Key

MFYGTCBXPQWAIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C2=CN=CC=C2

Origin of Product

United States

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